2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethylphenol with formaldehyde to form the corresponding phenoxy methyl derivative. This intermediate is then reacted with 2-amino-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one under specific conditions to yield the target compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy methyl group, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death . In anticancer applications, the compound inhibits key enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one include other 1,3,4-thiadiazole derivatives, such as:
2-[(2,5-dimethylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: This compound has similar structural features but different substituents, leading to variations in biological activity.
2-[(3,4-dimethoxyphenyl)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: The presence of methoxy groups instead of methyl groups can significantly alter the compound’s reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O2S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C18H15N3O2S/c1-11-7-8-13(9-12(11)2)23-10-16-20-21-17(22)14-5-3-4-6-15(14)19-18(21)24-16/h3-9H,10H2,1-2H3 |
InChI Key |
PDZIEJPNYSKMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2)C |
Origin of Product |
United States |
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